molecular formula C11H13N3 B1400843 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline CAS No. 1182990-80-2

2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline

Cat. No.: B1400843
CAS No.: 1182990-80-2
M. Wt: 187.24 g/mol
InChI Key: FBAGLNRMXAPBLQ-UHFFFAOYSA-N
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Description

2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline, also known as 2M4P, is an organic compound with a unique structure and properties. It is a colorless liquid with a pungent odor and is used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science. 2M4P has been studied extensively in recent years due to its potential for therapeutic applications.

Scientific Research Applications

Domino Reaction in Chemistry

  • Application : This compound participates in domino reactions, a key process in organic synthesis, where it undergoes cleavage and forms substituted pyrazole and aniline derivatives. Such reactions are significant in developing complex molecules from simpler ones.
  • Reference : (Erkin & Ramsh, 2014).

Use in Electroluminescence

  • Application : Variants of the compound, such as N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline, are utilized in developing highly luminescent platinum complexes. These complexes are significant in electroluminescent applications, like organic light-emitting diodes (OLEDs).
  • Reference : (Vezzu et al., 2010).

Corrosion Inhibition

  • Application : Pyrazole derivatives, including those related to 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline, show effectiveness as corrosion inhibitors, especially for steel in acidic environments. This application is crucial in material science and industrial maintenance.
  • Reference : (Chadli et al., 2020).

Antimicrobial Applications

  • Application : Some derivatives of this compound have shown significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
  • Reference : (Banoji et al., 2022).

Catalysis and Polymerization

  • Application : Derivatives of this compound are used in catalyst development for processes like polymerization, demonstrating its significance in the field of polymer chemistry.
  • Reference : (Shin et al., 2018).

Sensory Applications

  • Application : Some novel derivatives act as sensitive and selective sensors for metal ions like Fe(3+), indicating its utility in analytical chemistry for detecting and quantifying specific substances.
  • Reference : (Du et al., 2015).

Properties

IUPAC Name

2-methyl-4-(1-methylpyrazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-5-9(3-4-11(8)12)10-6-13-14(2)7-10/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAGLNRMXAPBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN(N=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-methylaniline (500 mg, 2.69 mmol) in EtOH (10 mL), toluene (10 mL) and water (10 mL) was added 1-methylpyrazole-4-boronic acid pinacol ester (671 mg, 3.22 mmol), sodium carbonate (570 mg, 5.37 mmol) and Pd(PPh3)4 (373 mg, 0.322 mmol). The reaction mixture was heated to 80° C. for 2.5 hours. The reaction mixture was cooled to room temperature and diluted with EtOAc (30 mL), washed with water (30 mL) and brine (30 mL), dried (MgSO4) and concentrated in vacuo. The residue was purified by passage through a SCX-2 cartridge eluting with 100% MeOH—1M NH3 in MeOH. The residue was purified by silica gel column chromatography eluting with 0-10% MeOH in DCM to give the title compound (106 mg, 21%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
671 mg
Type
reactant
Reaction Step One
Quantity
570 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
373 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
21%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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